molecular formula C9H7N3O3 B2940053 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde CAS No. 68011-85-8

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B2940053
CAS No.: 68011-85-8
M. Wt: 205.173
InChI Key: CGFYTPXAPAREGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical applications. This compound features a nitro group (-NO2) and a carbaldehyde group (-CHO) attached to the benzimidazole ring, making it a unique and valuable molecule in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the nitration of 1-methyl-1H-benzimidazole followed by formylation. The nitration step involves treating the benzimidazole with nitric acid, while the formylation step uses formic acid or other formylating agents.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-methyl-5-amino-1H-benzoimidazole.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the carbaldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable reaction conditions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Amides, esters, ethers, etc.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with various biomolecules.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it might interfere with DNA replication or induce apoptosis in cancer cells.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial enzymes or cell wall synthesis pathways.

  • Anticancer Activity: Interacts with DNA or cellular pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzimidazole: Lacks the nitro and carbaldehyde groups.

  • 5-Nitro-1H-benzimidazole: Lacks the methyl group.

  • 1-Methyl-5-nitro-1H-benzimidazole: Lacks the carbaldehyde group.

Uniqueness: 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is unique due to the presence of both the nitro and carbaldehyde groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

1-methyl-5-nitrobenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYTPXAPAREGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.